molecular formula C10H11NO3 B2634211 2-Acetamido-6-methylbenzoic acid CAS No. 66232-41-5

2-Acetamido-6-methylbenzoic acid

Cat. No.: B2634211
CAS No.: 66232-41-5
M. Wt: 193.202
InChI Key: LJXNEDFNBYPGNQ-UHFFFAOYSA-N
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Description

2-Acetamido-6-methylbenzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the second position and a methyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-6-methylbenzoic acid typically involves the acylation of 2-amino-6-methylbenzoic acid. One common method is the reaction of 2-amino-6-methylbenzoic acid with acetic anhydride under mild conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of 2-amino-6-methylbenzoic acid.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Acetamido-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl group can affect the compound’s hydrophobic interactions and overall stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Amino-6-methylbenzoic acid: Lacks the acetamido group, making it less reactive in certain chemical reactions.

    4-Acetamido-2-methylbenzoic acid: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.

    2-Acetamido-5-methylbenzoic acid: Another positional isomer with distinct chemical behavior.

Uniqueness: 2-Acetamido-6-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both acetamido and methyl groups on the benzene ring allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

2-acetamido-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-3-5-8(11-7(2)12)9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXNEDFNBYPGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

90.6 g (0.6 mol) of 6-methylanthranilic acid are added to a solution of 24.8 g (0.62 mol) of NaOH in 500 ml of water and 63.4 g (0.62 mol) of acetic anhydride are then added dropwise. After stirring for one hour, the mixture is acidified to pH 3 with conc. HCl with cooling, and the precipitate which deposits is filtered off with suction, washed with water and dried under reduced pressure at 50° C.
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500 mL
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Synthesis routes and methods II

Procedure details

A suspension of 15.2 g (100 mmoles) of 6-methyl-2-aminobenzoic acid (obtained from the Aldrich Chemical Company, Inc., Milwaukee Wis.) in 150 mL of glacial acetic acid was heated in a water bath to promote homogeneity. Acetic anhydride, 15 mL (159 mmole), was added and the resultant solution kept in the hot water bath for 40 minutes. Upon cooling to near room temperature, the dark solution was poured over crushed ice. When all ice had melted, the pale beige solid which had separated was collected and air-dried. 16.4 g (85% yield) 6-methyl-2-acetylaminobenzoic acid was obtained. NMR(DMSO-d6): 2.00(s,3H), 2.33(s,3H), 7.05(d,1H,J=7.5 Hz), 7.29(t,1H,J=7.8 Hz), 7.41(d,1H,J=7.8 Hz), 9.60(bs,1H). MS(m/z): 193(M+).
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15.2 g
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